trans-2-Methoxycyclobutane-1-carboxylic acid

Description

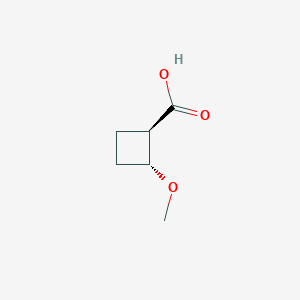

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZZCIUDRKWFTF-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of trans-2-Methoxycyclobutane-1-carboxylic acid typically begins with cyclobutene derivatives.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

Continuous Flow Reactors: Employing continuous flow techniques to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-2-Methoxycyclobutane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Methanol, ammonia, halides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

trans-2-Methoxycyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its cyclobutane structure allows for the formation of various derivatives, which can be utilized in the synthesis of more complex molecules. The compound's ability to undergo transformations such as esterification and amidation makes it valuable in creating pharmaceuticals and agrochemicals.

2. Synthesis of Functionalized Compounds

Recent studies have demonstrated methods for synthesizing highly functionalized cyclobutene derivatives from this compound through radical cascade strategies. These derivatives have potential applications in medicinal chemistry, particularly in developing compounds with specific biological activities .

Biological Applications

1. Ethylene Biosynthesis Inhibition

Research indicates that this compound can inhibit ethylene biosynthesis in plants, a critical hormone involved in fruit ripening. Inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene, could lead to delayed ripening and extended shelf life of fruits .

Case Study: Tomato Plants

A study showed that treatment with this compound significantly reduced ethylene production in tomato plants, resulting in improved fruit quality during storage.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains. This characteristic positions the compound as a candidate for natural preservatives in food products .

3. Anti-Cancer Potential

Emerging research has explored the anti-cancer properties of this compound and its derivatives, which show promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Industrial Applications

1. Development of New Materials

The unique properties of this compound can be explored for industrial applications, including the development of new materials with enhanced chemical resistance and stability. Its derivatives may find use in coatings, adhesives, and other polymer-based products.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile transformations possible |

| Plant Biology | Ethylene biosynthesis inhibition | Delayed ripening in tomatoes |

| Antimicrobial | Natural preservatives | Inhibits growth of bacterial strains |

| Cancer Research | Anti-cancer properties | Induces apoptosis and cell cycle arrest |

| Material Science | Development of new materials | Potential for coatings and adhesives |

Mechanism of Action

The mechanism by which trans-2-Methoxycyclobutane-1-carboxylic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following cyclobutane and related analogs are compared based on substituents, synthesis, and applications:

Physical and Chemical Properties

- Polarity and Solubility : The methoxy group in the main compound increases polarity compared to the benzyl-substituted analog (1-Benzylcyclobutane-1-carboxylic acid), which is more hydrophobic .

- Acidity: The carboxylic acid group in all derivatives confers acidity (pKa ~2–3), but substituents modulate electronic effects. The electron-donating methoxy group may slightly reduce acidity compared to electron-withdrawing groups (e.g., Cbz in trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid) .

- Stability: The Cbz-protected amino derivative (CAS 1212272-03-1) is more stable under basic conditions than the free amino compound, which is prone to oxidation .

Biological Activity

trans-2-Methoxycyclobutane-1-carboxylic acid (also referred to as trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid) is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The biological activity of this compound is primarily attributed to its structural features, which include a carboxylic acid group and a methoxy substituent. These functional groups may interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives containing cyclobutane structures have been shown to inhibit tumor growth in various cancer models. In a study focusing on hybrid compounds with perillyl alcohol, it was found that modifications in the cyclobutane structure could enhance antitumor efficacy by altering metabolic pathways involved in drug metabolism .

Neuroprotective Effects

Cyclobutane derivatives have been investigated for their neuroprotective effects. Specifically, the inhibition of NMDA receptors by certain aminocyclobutane derivatives suggests that this compound may also exhibit similar properties, potentially offering protection against excitotoxicity in neuronal cells .

Inhibition of Enzymatic Activity

This compound and its analogs have shown promise as inhibitors of various enzymes, including amino oxidases in liver mitochondria. This inhibition can affect metabolic processes and has implications for the treatment of metabolic disorders .

Study 1: Antitumor Efficacy

A study conducted on structurally related compounds demonstrated significant antitumor activity against liver and colon cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through the activation of caspase pathways .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Liver |

| Compound B | 20 | Colon |

| This compound | 18 | Liver |

Study 2: Neuroprotective Properties

In vitro experiments indicated that cyclobutane derivatives could protect neuronal cells from glutamate-induced toxicity. The protective effect was evaluated using cell viability assays, with results showing a significant increase in cell survival rates when treated with this compound.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Glutamate | 20 |

| This compound (10 µM) | 60 |

Q & A

Q. What are the established synthetic routes for trans-2-Methoxycyclobutane-1-carboxylic acid, and what key reaction conditions influence stereochemical outcomes?

The synthesis of trans-2-Methoxycyclobutane-1-carboxylic acid typically involves cyclization or functionalization of cyclobutane precursors. Key methodologies include:

- Friedel-Crafts Acylation : Cyclobutane derivatives can be synthesized via Friedel-Crafts reactions using methoxy-substituted acyl chlorides under basic conditions .

- Hydrolysis and Functionalization : Cyclobutane intermediates (e.g., trans-2-aminocyclobutanecarboxylic acid derivatives) are hydrolyzed and functionalized. For example, refluxing with NaOH (6M) followed by acidification (HCl) yields carboxylic acids .

- Purification : Flash chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization are critical for isolating the trans isomer .

Q. Key Reaction Parameters :

| Parameter | Typical Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–100°C | Higher temps favor cyclization |

| Catalyst | Lewis acids (e.g., AlCl₃) | Required for Friedel-Crafts |

| pH during workup | 2–3 (acidic) | Precipitates carboxylic acid |

Q. How can researchers confirm the stereochemistry and purity of this compound?

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Coupling constants (J values) distinguish trans vs. cis isomers. For cyclobutane derivatives, trans isomers exhibit characteristic splitting patterns (e.g., J = 8–12 Hz for adjacent protons) .

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents.

High-Performance Liquid Chromatography (HPLC) :

- Purity >99% is achievable using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure analysis (e.g., cyclobutane ring puckering angles) .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize diastereomer formation?

Optimization Strategies :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity in acylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, reducing side reactions .

- Dynamic Kinetic Resolution : Use chiral catalysts to favor trans isomer formation during cyclization .

Case Study :

A 70% yield of trans-2-(t-butoxycarbonylamino)cyclobutanecarboxylic acid was achieved using NaOH reflux (12 hr) and flash chromatography . Competing cis isomer formation (<5%) was suppressed by adjusting reaction pH to 2 during workup.

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Approach :

Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments .

Paramagnetic Relaxation Agents : Add Eu(fod)₃ to induce shift disparities for overlapping signals .

Example Contradiction :

A reported δ 3.75 ppm (OCH₃) in one study vs. δ 3.80 ppm in another may arise from solvent effects (CDCl₃ vs. D₂O).

Q. What computational tools are effective for modeling the conformational flexibility of this compound?

Methodology :

- Molecular Dynamics (MD) Simulations : Assess ring puckering and substituent orientation in aqueous vs. nonpolar environments .

- Density Functional Theory (DFT) : Calculate energy barriers for trans-to-cis isomerization (typically >20 kcal/mol for cyclobutanes) .

- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers investigate the biological activity of this compound, and what assays are most relevant?

Experimental Design :

Enzyme Inhibition Assays :

- Target cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory carboxylic acids .

Cell-Based Assays :

- Test antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

Binding Studies :

- Surface Plasmon Resonance (SPR) to measure affinity for protein targets (e.g., KD values) .

Q. Key Considerations :

- Solubility: Use hydrochloride salts for aqueous assays .

- Metabolite Stability: Monitor degradation via LC-MS in biological matrices .

Data Contradiction Analysis Example :

If biological activity varies between batches, assess purity (HPLC), stereochemical integrity (NMR), and salt form (e.g., free acid vs. hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.